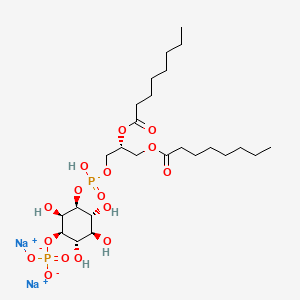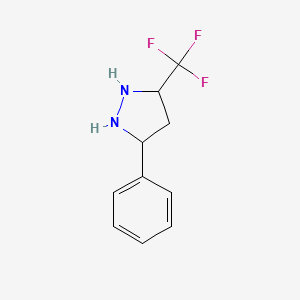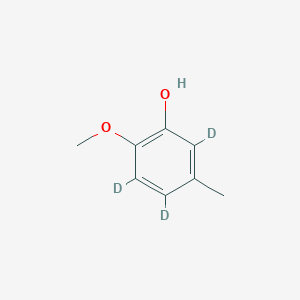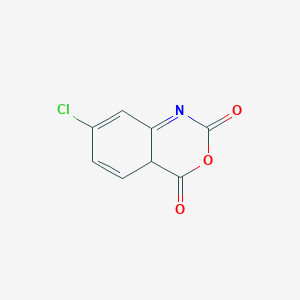
7-chloro-4aH-3,1-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by a benzene ring fused with an oxazine ring, containing a chlorine atom at the 7th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 7-chloroisatoic anhydride with appropriate reagents. One common method includes the cyclization of 7-chloroisatoic anhydride in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
7-chloro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
科学研究应用
7-chloro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-chloro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-chloroisatoic anhydride: Shares a similar structure but lacks the oxazine ring.
2H-1,3-benzoxazine-2,4(3H)-dione: Similar core structure but without the chlorine substitution.
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Another chlorinated benzoxazine derivative with a methyl group.
Uniqueness
7-chloro-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorine and oxazine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H4ClNO3 |
|---|---|
分子量 |
197.57 g/mol |
IUPAC 名称 |
7-chloro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H |
InChI 键 |
BKUCAMQGFURYJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=O)OC(=O)C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


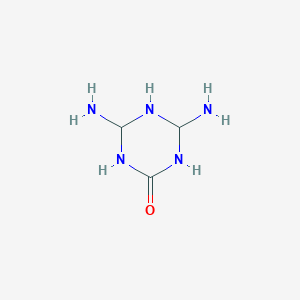
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)



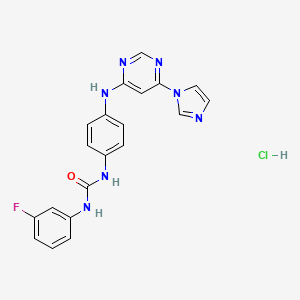
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
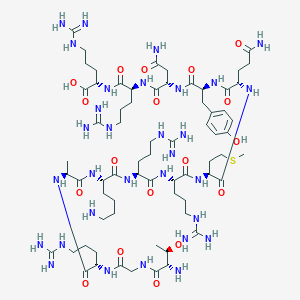

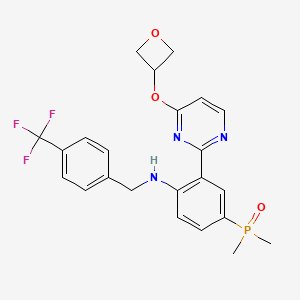
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
